Niguldipine

Adrenoceptor Pharmacology Subtype Selectivity Radioligand Binding

Niguldipine (CAS 113165-32-5) is an irreplaceable dual-pharmacology tool combining L-type Ca²⁺ channel blockade with sub-nanomolar α1A-adrenoceptor antagonism (Ki=0.16 nM). Unlike generic dihydropyridines (nifedipine, nitrendipine, nimodipine), the active (+)-(S)-enantiomer exhibits 35–45× greater potency than the (-)-(R)-counterpart—a stereoselectivity ratio unmatched by felodipine or nitrendipine. Essential for concurrent Ca²⁺ channel/α1A-AR studies in cardiovascular, urogenital, and neuronal tissues. Also inhibits T-type Ca²⁺ channels (Cav3.2 IC₅₀=0.9 μM), enabling dual L-/T-type blockade. Ideal benchmark for chiral separation validation and CYP induction SAR panels.

Molecular Formula C36H39N3O6
Molecular Weight 609.7 g/mol
CAS No. 113165-32-5
Cat. No. B055155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiguldipine
CAS113165-32-5
Synonyms3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride
3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
B 844-39
B 859-35
B8509-035
B859-35
dexniguldipine
DNIG
niguldipine
niguldipine fumarate
niguldipine hydrobromide
niguldipine hydrochloride
niguldipine maleate
Molecular FormulaC36H39N3O6
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3/t33-/m1/s1
InChIKeySVJMLYUFVDMUHP-MGBGTMOVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Niguldipine (CAS 113165-32-5): A Dual-Action Dihydropyridine for Differentiated Cardiovascular and Receptor Pharmacology Research


Niguldipine is a 1,4-dihydropyridine derivative that functions as both an L-type calcium channel blocker and a potent, selective α1A-adrenoceptor antagonist . The compound exists as a racemic mixture, with the (+)-(S)-enantiomer demonstrating substantially higher affinity and selectivity compared to its (-)-(R)-counterpart [1]. Initially developed as an antihypertensive agent, niguldipine's unique dual pharmacology has established it as a valuable tool compound for dissecting adrenoceptor subtype function and calcium channel physiology, particularly in cardiovascular and urogenital tissues . Unlike conventional dihydropyridines that primarily target vascular calcium channels, niguldipine's pronounced α1A-adrenoceptor antagonism at sub-nanomolar concentrations provides a distinct mechanistic fingerprint relevant to specialized research applications .

Why Niguldipine Cannot Be Simply Substituted with Other Dihydropyridine Calcium Channel Blockers in Receptor Pharmacology Studies


Substituting niguldipine with other dihydropyridine calcium channel blockers such as nifedipine, nitrendipine, or nimodipine fundamentally alters the pharmacological profile of an experiment. While these compounds share the dihydropyridine scaffold and inhibit L-type calcium channels, they lack niguldipine's defining sub-nanomolar affinity for α1A-adrenoceptors . Nitrendipine, for instance, shows negligible competition for [³H]prazosin binding at concentrations up to 5 μmol/L [1], whereas niguldipine potently displaces this radioligand with high affinity. Furthermore, niguldipine exhibits pronounced stereoselectivity, with the (+)-(S)-enantiomer demonstrating 35- to 45-fold greater potency than the (-)-(R)-enantiomer in binding and functional assays—a degree of enantiomeric differentiation that significantly exceeds that observed for felodipine (12- to 13-fold) and nitrendipine (7- to 8-fold) [2]. This stereochemical specificity and dual-target engagement cannot be replicated by generic dihydropyridine alternatives, making niguldipine irreplaceable for studies requiring concurrent calcium channel blockade and α1A-adrenoceptor antagonism.

Quantitative Differentiation of Niguldipine: Head-to-Head Evidence Against Comparator Dihydropyridines and Receptor Ligands


Niguldipine Exhibits Sub-Nanomolar α1A-Adrenoceptor Affinity Distinct from Conventional Dihydropyridine Calcium Channel Blockers

Niguldipine demonstrates exceptionally high affinity for the α1A-adrenoceptor subtype with a Ki of 0.16 nM (160 pM) . In direct comparative studies, the α1A-selective antagonist (+)-niguldipine and 5-methyl-urapidil showed higher affinities for both cloned α1a and urethral α1-adrenoceptors than for cloned α1b- and α1d-adrenoceptors [1]. In contrast, nitrendipine, another dihydropyridine calcium channel blocker, does not compete for [³H]prazosin binding at concentrations up to 5 μmol/L, confirming its lack of meaningful α1-adrenoceptor engagement [2].

Adrenoceptor Pharmacology Subtype Selectivity Radioligand Binding

Stereoselectivity of Niguldipine Enantiomers Exceeds That of Other Chiral Dihydropyridines

Niguldipine exhibits pronounced stereoselectivity in its pharmacological activity. The (+)-(S)-enantiomer is significantly more potent than the (-)-(R)-enantiomer across multiple assay systems. In binding experiments, the stereoselectivity ratio [(+)-(S)-/(-)-(R)-] for niguldipine is 45, and for antihypertensive activity it is 35 [1]. These values markedly exceed the enantiomeric differentiation observed for felodipine (binding ratio 12-13; antihypertensive ratio 13) and nitrendipine (binding ratio 8; antihypertensive ratio 8) [1].

Stereoselective Pharmacology Enantiomer Potency Calcium Channel Blockade

Niguldipine Demonstrates a Unique CYP Enzyme Induction Profile Among Dihydropyridine Calcium Antagonists

In a comparative study of dihydropyridine calcium channel antagonists, the capacity for CYP3A1 activation was strongly correlated with the position of the nitro group substituent. m-Nitro derivatives (nicardipine, nimodipine, nitrendipine) showed much higher CYP3A1 activation than o-nitro derivatives (nifedipine, nisoldipine) [1]. Niguldipine, which contains an m-nitrophenyl substituent at the 4-position of the dihydropyridine ring, would be predicted to exhibit the higher CYP3A1 activation profile characteristic of m-nitro dihydropyridines, but its unusually long, bulky 3-position side chain (3-[3-(4,4-diphenyl-1-piperidinyl)propyl] ester) introduces additional CYP2B1 activation capacity based on side-chain length correlations [1].

Drug Metabolism CYP Induction Hepatotoxicity Screening

Niguldipine Inhibits T-Type Calcium Channels at Therapeutically Relevant Concentrations Unlike Nifedipine

Niguldipine blocks T-type calcium channels (Cav3.2) with an IC₅₀ of 0.9 μM [1], while also inhibiting L-type calcium channels with higher potency (IC₅₀ = 75 nM) [2]. In contrast, nifedipine is a highly selective L-type calcium channel blocker with negligible T-type channel activity at therapeutic concentrations. This dual inhibition of both L- and T-type channels distinguishes niguldipine from first-generation dihydropyridines.

T-Type Calcium Channels Neuronal Excitability Cardiac Electrophysiology

Optimal Research and Industrial Applications for Niguldipine Based on Quantified Pharmacological Differentiation


Pharmacological Dissection of α1-Adrenoceptor Subtype Function in Cardiovascular and Urogenital Tissues

Niguldipine's sub-nanomolar affinity for α1A-adrenoceptors (Ki = 0.16 nM) and its demonstrated selectivity for the α1A subtype over α1B and α1D in human urethral and cardiac tissues [1] make it an essential tool for isolating α1A-mediated physiological responses. Researchers studying prostatic smooth muscle contraction, cardiac inotropy, or vascular reactivity can use niguldipine to definitively attribute observed effects to α1A-adrenoceptor engagement, a differentiation not possible with non-selective α1-antagonists or conventional dihydropyridines like nitrendipine, which lack α1-adrenoceptor affinity [2].

Stereoselective Pharmacology Studies and Chiral Separation Validation

The exceptionally high stereoselectivity ratio of niguldipine enantiomers (binding ratio 45; antihypertensive ratio 35) [3] provides an ideal benchmark system for validating chiral separation methods and studying structure-activity relationships in dihydropyridine pharmacology. The pronounced difference in potency between (+)-(S)- and (-)-(R)-niguldipine exceeds that of felodipine and nitrendipine, offering a more sensitive assay for enantiomeric purity assessment and a clearer model for investigating stereochemical determinants of receptor binding.

In Vitro Drug-Drug Interaction and CYP Induction Screening Using Dihydropyridine Chemical Probes

Niguldipine, as an m-nitro dihydropyridine with an extended 3-position side chain, serves as a structurally distinct probe in panels of dihydropyridine calcium antagonists for studying structure-dependent CYP induction [4]. Its unique substitution pattern (m-nitrophenyl at C4; bulky diphenylpiperidinylpropyl ester at C3) allows researchers to interrogate how side-chain length and nitro-group position influence CYP2B1 and CYP3A1 gene activation, providing a valuable comparator to nifedipine (o-nitro, short side chain) and nicardipine (m-nitro, moderate side chain) in hepatotoxicity and drug metabolism screening assays.

Dual L-Type and T-Type Calcium Channel Blockade in Neuronal and Cardiac Electrophysiology

For investigations requiring concurrent inhibition of L-type (IC₅₀ = 75 nM) and T-type (Cav3.2 IC₅₀ = 0.9 μM) calcium channels, niguldipine offers a unique pharmacological profile [5]. This dual activity is relevant to studies of neuronal firing patterns, cardiac pacemaker automaticity, and smooth muscle excitability where both channel types contribute to physiological responses. Unlike nifedipine, which is L-type-selective, niguldipine provides a single-compound tool to probe the combined contributions of these voltage-gated calcium channels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niguldipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.